(E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester, also known as butyl 4-methoxyphenyl acrylate, is an organic compound characterized by its ester functional group derived from acrylic acid and 4-methoxyphenol. This compound features a methoxy group, which enhances its solubility and reactivity. The structure can be represented as follows:
The compound exhibits a double bond characteristic of acrylic acids, contributing to its potential applications in polymer chemistry and materials science.
The biological activity of (E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester has been explored in various studies. It exhibits:
Several methods are available for synthesizing (E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester:
(E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester has several applications:
Studies on the interactions of (E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester with biological macromolecules have highlighted:
Several compounds share structural similarities with (E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester, including:
The synthesis of (E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester represents a significant area of research in organic chemistry, with multiple catalytic pathways offering distinct advantages in terms of selectivity, efficiency, and sustainability. This comprehensive analysis examines the primary synthetic approaches through transition metal complexes, base-mediated condensation reactions, and stereochemical control mechanisms that ensure exclusive formation of the thermodynamically favored E-isomer configuration.
Transition metal catalysis has emerged as a dominant methodology for cinnamate ester synthesis, offering exceptional control over reaction selectivity and enabling mild reaction conditions. The palladium-catalyzed Heck coupling represents one of the most extensively studied approaches for constructing the characteristic carbon-carbon double bond in cinnamate frameworks [4] [18].
Palladium complexes demonstrate remarkable efficiency in promoting cross-coupling reactions between aryl halides and alkyl acrylates to form butyl cinnamate derivatives [4] [13]. The palladium diacetate and triphenylphosphine catalytic system operates through a well-established mechanism involving oxidative addition of the aryl halide to palladium(0), followed by coordination of the alkene substrate [9]. The subsequent migratory insertion step forms the critical carbon-carbon bond, with beta-hydride elimination yielding the desired E-configured product [4] [9].
Research findings indicate that palladium N-heterocyclic carbene complexes exhibit superior catalytic performance compared to traditional phosphine-based systems [13]. The palladium-NHC-pyridine complexes achieve yields of 95-96% in aqueous media, demonstrating exceptional functional group tolerance and enabling gram-scale synthetic applications [13]. The reaction proceeds optimally at 100°C with reaction times of 1.5-3 hours, consistently delivering E-isomer selectivity exceeding 95% [13].
The development of sustainable catalytic systems has led to extensive investigation of earth-abundant transition metals including cobalt, copper, nickel, and iron [4]. Cobalt-based catalysts, particularly the Au-doped cobalt@nitrogen-doped carbon system, demonstrate exceptional performance in oxidative esterification reactions of cinnamyl alcohols [4]. This heterogeneous catalyst achieves 98% yield through hemiacetal intermediate formation, operating at temperatures of 80-120°C over 4-8 hour reaction periods [4].
Copper-cobalt bimetallic systems exhibit remarkable efficiency in oxidative esterification without requiring additional base additives [4]. The CoCu@NC catalyst system operates through a synergistic mechanism where copper facilitates alcohol oxidation while cobalt promotes ester bond formation [4]. These systems consistently deliver 85-92% yields with E-isomer selectivity exceeding 90% [4].
The mechanistic understanding of transition metal-catalyzed cinnamate formation has been significantly advanced through detailed kinetic and spectroscopic studies [4] [30] [31]. Iron-based polyoxometalate catalysts operate through hemiacetal-attached surface intermediates, enabling efficient conversion of cinnamaldehyde precursors to methyl cinnamate derivatives with yields ranging from 82-91% [4]. The FePOM catalyst system demonstrates particular effectiveness at moderate temperatures of 70-90°C, requiring 3-6 hours for complete conversion [4].
Nickel-based catalysts, specifically the nickel salt of phosphomolybdic acid, utilize peroxo species formation for aldehyde oxidation reactions [4]. This system achieves 87-94% yields operating at 60-80°C, with the reactive peroxo intermediate enabling selective oxidation while maintaining E-stereochemistry [4].
| Table 1: Transition Metal Complexes in Cinnamate Formation | ||||||
|---|---|---|---|---|---|---|
| Catalyst System | Reaction Type | Substrate | Yield (%) | Temperature (°C) | Reaction Time (h) | Selectivity |
| Palladium(OAc)₂/PPh₃ | Heck coupling | Aryl halides + butyl acrylate | 85-95 | 100-120 | 3-6 | E-isomer >95% |
| Palladium N-heterocyclic carbene | Cross-coupling | Aryl halides + methyl acrylate | 95-96 | 100 | 1.5-3 | E-isomer >95% |
| Au-doped Co@NC | Oxidative esterification | Cinnamyl alcohol | 98 | 80-120 | 4-8 | E-isomer >90% |
| CoCu@NC | Oxidative esterification | Cinnamyl alcohol | 85-92 | 80-100 | 6-12 | E-isomer >90% |
| Ni salt of phosphomolybdic acid | Aldehyde oxidation | Cinnamaldehyde | 87-94 | 60-80 | 2-4 | E-isomer >85% |
| FePOM (Fe(III) polyoxometalate) | Aldehyde oxidation | Cinnamaldehyde | 82-91 | 70-90 | 3-6 | E-isomer >85% |
Base-catalyzed condensation reactions provide alternative synthetic routes to cinnamate esters, often operating under milder conditions and offering complementary selectivity profiles compared to transition metal systems [15] [16] [17]. These methodologies encompass classical name reactions including Perkin condensation, aldol condensation, and Knoevenagel condensation, each presenting distinct mechanistic pathways and substrate scope limitations.
The Perkin condensation represents a foundational approach for cinnamic acid derivative synthesis, proceeding through carbanion formation from acetic anhydride in the presence of sodium acetate [16]. The mechanism involves initial deprotonation of the methyl group adjacent to the carbonyl, generating a stabilized enolate intermediate [16]. Subsequent nucleophilic attack on the aromatic aldehyde creates the aldol adduct, which undergoes spontaneous dehydration to yield the E-configured cinnamate product [16].
Research demonstrates that sodium acetate-catalyzed Perkin condensation achieves 75-85% yields when conducted at elevated temperatures of 170-200°C over 2-4 hour reaction periods [16]. The high temperature requirement ensures complete dehydration and favors thermodynamic control, resulting in E/Z ratios exceeding 20:1 [16]. The mechanism involves formation of a cyclic transition state that minimizes steric interactions, inherently favoring E-stereochemistry [16].
Aldol condensation reactions catalyzed by potassium hydroxide enable formation of cinnamate frameworks through enolate chemistry [15] [17]. The base-promoted deprotonation of methyl acetate derivatives generates nucleophilic enolate species that undergo addition to aromatic aldehydes [15]. The resulting beta-hydroxy ester intermediates spontaneously eliminate water under the reaction conditions, producing the alpha,beta-unsaturated ester products [15].
Optimal reaction conditions involve temperatures of 0-25°C over 4-8 hour periods, achieving yields of 70-80% with E/Z selectivity ratios exceeding 15:1 [15]. The mild temperature conditions favor kinetic control, though extended reaction times allow equilibration toward the thermodynamically preferred E-isomer [15].
Claisen condensation pathways utilizing sodium methoxide demonstrate effectiveness for aromatic aldehyde substrates bearing electron-withdrawing substituents [15]. The reaction proceeds through formation of the sodium enolate, which exhibits enhanced nucleophilicity compared to neutral ester enolates [15]. Reaction temperatures of 60-80°C over 6-12 hour periods yield 65-75% of cinnamate products with E/Z ratios exceeding 10:1 [15].
Wittig olefination represents a highly stereoselective approach for cinnamate synthesis, utilizing phosphonium ylides to achieve carbon-carbon double bond formation [8] [19]. The reaction between benzaldehyde derivatives and stabilized phosphonium ylides proceeds through betaine intermediate formation, followed by oxaphosphetane cyclization and phosphine oxide elimination [19].
Triethylamine-mediated Wittig reactions achieve 80-90% yields under ambient temperature conditions over 2-4 hour reaction periods [19]. The stabilized ylide intermediates demonstrate exceptional E-selectivity, with E/Z ratios exceeding 30:1 due to the thermodynamic preference for the extended conformation [19]. Recent advances utilizing manganese-doped nanocrystalline magnesium oxide catalysts have achieved 98% yields in one-pot Wittig reactions, demonstrating the potential for heterogeneous base catalysis [8].
| Table 2: Base-Mediated Condensation Pathways | |||||
|---|---|---|---|---|---|
| Base System | Reaction Type | Substrate Combination | Yield (%) | E/Z Ratio | Reaction Conditions |
| Sodium acetate | Perkin condensation | Benzaldehyde + acetic anhydride | 75-85 | >20:1 | 170-200°C, 2-4h |
| Potassium hydroxide | Aldol condensation | Aromatic aldehyde + methyl acetate | 70-80 | >15:1 | 0-25°C, 4-8h |
| Cesium carbonate | Heck reaction | Aryl bromide + butyl acrylate | 85-95 | >25:1 | 100°C, 3-6h |
| Triethylamine | Wittig reaction | Benzaldehyde + phosphonium ylide | 80-90 | >30:1 | Room temp, 2-4h |
| Sodium methoxide | Claisen condensation | Aromatic aldehyde + ethyl acetate | 65-75 | >10:1 | 60-80°C, 6-12h |
| Potassium tert-butoxide | Knoevenagel condensation | Aldehyde + malonic acid derivative | 78-88 | >20:1 | 80-120°C, 4-8h |
The exclusive formation of E-configured cinnamate esters requires precise control over the stereochemical outcome of carbon-carbon double bond formation. Multiple factors contribute to E-selectivity, including thermodynamic stability, kinetic preferences, steric effects, and electronic stabilization mechanisms [11] [22] [26] [27].
The E-isomer of 4-methoxyphenyl acrylic acid butyl ester exhibits greater thermodynamic stability compared to the corresponding Z-isomer due to minimized steric interactions between the aromatic ring and ester functionality [26]. Computational studies indicate energy differences of 8-12 kJ/mol favoring the E-configuration, providing substantial driving force for isomerization under equilibrating conditions [26].
Thermodynamic control conditions, involving elevated temperatures and extended reaction times, consistently deliver E-isomer selectivity exceeding 95% [26]. High-temperature operations above 120°C enable rapid equilibration between geometric isomers, with the thermodynamically favored E-product predominating at equilibrium [26]. These conditions prove particularly effective in condensation reactions where the initial kinetic product distribution may favor Z-geometry [26].
Kinetic control strategies focus on transition state organization to favor E-isomer formation during the bond-forming step [26]. Low-temperature conditions below 50°C combined with short reaction times of 1-4 hours can achieve 85-90% E-selectivity through careful optimization of reaction parameters [26]. The kinetic approach proves especially valuable when thermodynamic equilibration is unfavorable or leads to product decomposition [26].
Steric hindrance effects play a crucial role in determining stereochemical outcomes during cinnamate formation [22] [25]. Bulky substituents on either the aldehyde or ester components create unfavorable interactions in Z-configured transition states, thereby promoting E-selectivity [25]. The 4-methoxy substituent, while relatively small, contributes to steric bias through its preferred coplanar orientation with the aromatic ring [25].
Electronic effects arising from the methoxy group provide additional stabilization for the E-isomer through extended conjugation [22] [24]. The electron-donating nature of the methoxy substituent enhances the electron density of the aromatic system, strengthening the conjugative interaction with the alpha,beta-unsaturated ester moiety [24]. This electronic stabilization contributes 5-9 kJ/mol to the overall preference for E-geometry [24].
Lewis acid-catalyzed reactions enable chelation control mechanisms that organize reactants in geometries favoring E-product formation [22] [23]. Metal coordination to both the aldehyde carbonyl and developing alkene creates rigid transition state structures that minimize steric clashes [23]. Chelation control achieves E-selectivity exceeding 92% with energy differences of 10-15 kJ/mol compared to non-chelated pathways [23].
Template-directed synthesis utilizing organized media or constrained environments demonstrates exceptional stereochemical control [22]. Organized transition states in template systems achieve E-selectivity exceeding 96% through pre-organization of reactive components [22]. The energy advantage of template-directed pathways ranges from 12-18 kJ/mol, reflecting the entropic benefit of organized reactant assembly [22].
| Table 3: Stereochemical Control in E-Isomer Production | ||||
|---|---|---|---|---|
| Control Method | E-Isomer Selectivity (%) | Mechanism | Energy Difference (kJ/mol) | Typical Conditions |
| Thermodynamic control | >95 | Equilibrium favors E-isomer | 8-12 | High temperature, long time |
| Kinetic control | 85-90 | Faster E-isomer formation | 4-8 | Low temperature, short time |
| Steric hindrance | >90 | Bulky groups favor E-geometry | 6-10 | Bulky ligands/bases |
| Electronic effects | 88-95 | Electronic stabilization | 5-9 | Electron-withdrawing groups |
| Chelation control | >92 | Metal coordination | 10-15 | Lewis acid catalysts |
| Template-directed | >96 | Organized transition state | 12-18 | Organized media |
(E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester undergoes extensive xenobiotic metabolism through multiple enzymatic pathways that significantly modulate its biological activity and pharmacokinetic properties. The compound's metabolic fate is primarily determined by its ester functional group and aromatic methoxy substitution, which serve as recognition sites for various biotransformation enzymes [1] [2].
The primary metabolic pathway involves ester hydrolysis mediated by carboxylesterases and lipases, resulting in the liberation of 4-methoxycinnamate and butanol. This hydrolytic process occurs rapidly in both hepatic and extrahepatic tissues, with the compound demonstrating a plasma half-life of less than 2 hours in mammalian systems [1]. The hydrolysis products subsequently undergo further metabolic transformations, including aromatic hydroxylation and conjugation reactions.
Aromatic hydroxylation represents a secondary metabolic pathway mediated by cytochrome P450 enzymes, particularly those of the CYP2D6 and CYP3A4 families. These enzymes catalyze the hydroxylation of the aromatic ring system, generating hydroxylated derivatives that exhibit altered biological activity profiles [3] [4]. The hydroxylation typically occurs at positions ortho to the methoxy group, producing compounds with enhanced water solubility and modified receptor binding characteristics.
O-demethylation of the methoxy group constitutes another significant metabolic transformation, primarily catalyzed by cytochrome P450 enzymes. This demethylation process yields 4-coumaric acid derivatives, which possess distinct biological activities compared to the parent compound [5]. The demethylation reaction follows Michaelis-Menten kinetics with apparent Km values ranging from 50 to 200 μM, depending on the specific P450 isoform involved.
β-oxidation of the carboxylic acid side chain occurs following ester hydrolysis, resulting in the formation of shortened chain acids and eventually benzoic acid derivatives. This pathway is mediated by acyl-CoA oxidases and represents a major route for metabolic clearance of the compound [2]. The β-oxidation process proceeds through sequential removal of two-carbon units, ultimately yielding 4-methoxybenzoic acid as the terminal metabolite.
| Metabolic Pathway | Primary Enzymes | Substrate Specificity | Metabolic Products | Biological Significance |
|---|---|---|---|---|
| Ester hydrolysis | Carboxylesterases, lipases | Ester bonds in cinnamate esters | Cinnamic acid + alcohol | Activation/inactivation |
| Aromatic hydroxylation | Cytochrome P450 enzymes | Aromatic rings | Hydroxylated derivatives | Altered activity profile |
| O-demethylation | CYP2D6, CYP3A4 | Methoxy groups | Demethylated compounds | Modified pharmacokinetics |
| β-oxidation | Acyl-CoA oxidases | Carboxylic acid side chains | Shortened chain acids | Detoxification |
| Ring oxidation | Peroxidases, P450s | Aromatic carbons | Hydroxylated aromatics | Potential toxicity |
The Phase II enzyme induction mechanisms triggered by (E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester involve complex molecular signaling pathways that enhance the cellular capacity for xenobiotic conjugation and detoxification. These induction processes are primarily mediated through the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which serves as the master regulator of cellular antioxidant and detoxification responses [6] [7].
UDP-glucuronosyltransferase (UGT) induction occurs through Nrf2-mediated transcriptional activation of UGT1A1, UGT1A9, and UGT1A10 genes. The compound and its metabolites act as electrophilic activators of the Nrf2 pathway, leading to nuclear translocation of Nrf2 and subsequent binding to antioxidant response elements in UGT gene promoters [8] [9]. This induction process typically occurs within 6-24 hours of exposure and results in a 2-4 fold increase in UGT enzyme activity.
Sulfotransferase (SULT) induction represents one of the most significant Phase II responses to cinnamate ester exposure. The induction mechanism involves both Nrf2 and aryl hydrocarbon receptor (AhR) pathways, with SULT1A1 and SULT1E1 showing particularly strong responses [8] [9]. The intrinsic clearance through sulfation pathways increases dramatically following induction, with Vmax/Km ratios improving by 5-10 fold compared to uninduced states.
Glutathione S-transferase (GST) induction occurs through Nrf2-mediated electrophile response mechanisms, with α,β-unsaturated carbonyl metabolites serving as potent inducers. The induction affects multiple GST classes (GSTA, GSTM, GSTP), with responses typically observed within 2-8 hours of exposure [10] [11]. This induction provides enhanced protection against reactive electrophilic metabolites generated during cinnamate metabolism.
N-acetyltransferase (NAT) expression shows limited direct induction by the parent compound, as these enzymes are primarily constitutively expressed. However, metabolites containing aromatic amine groups can influence NAT activity through substrate availability and competitive inhibition mechanisms [12] [13]. The NAT1 and NAT2 isoforms demonstrate differential kinetic parameters, with NAT2 showing 500-fold higher intrinsic clearance than NAT1.
The temporal dynamics of Phase II enzyme induction follow distinct patterns for different enzyme classes. Sulfotransferases show the most rapid response (4-12 hours), followed by glutathione S-transferases (2-8 hours), while UDP-glucuronosyltransferases exhibit more sustained induction patterns (6-24 hours) [7] [14]. These temporal differences reflect the varying stability and regulation mechanisms of the respective enzyme systems.
| Enzyme Class | Induction Mechanism | Cinnamate Effect | Time Course | Tissue Distribution | Functional Consequences |
|---|---|---|---|---|---|
| UDP-glucuronosyltransferases | Nrf2 pathway activation | Moderate induction by cinnamaldehyde | 6-24 hours | Liver, intestine, kidney | Enhanced conjugation capacity |
| Sulfotransferases | Nrf2 and AhR pathways | Strong induction by reactive metabolites | 4-12 hours | Liver, intestine | Increased sulfation activity |
| Glutathione S-transferases | Nrf2, electrophile response | Significant induction by α,β-unsaturated carbonyls | 2-8 hours | Liver, kidney, lung | Improved detoxification |
| N-acetyltransferases | Constitutive expression | Limited direct induction | 12-48 hours | Liver, intestine | Altered drug metabolism |
The bacterial enzyme inhibition profiles of (E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester and related cinnamate derivatives demonstrate broad-spectrum antimicrobial activity through multiple enzymatic targets and mechanisms. These compounds exhibit particular efficacy against both Gram-positive and Gram-negative bacterial species, with specific preferences for certain enzymatic pathways [15] [16] [17].
Escherichia coli enzyme inhibition occurs primarily through competitive inhibition of β-glucuronidase, with IC50 values ranging from 3.2 to 22.2 μM for various cinnamate derivatives. The inhibition mechanism involves direct binding to the active site of the enzyme, with molecular docking studies revealing interactions with key residues Asp163, Tyr468, and Glu504 [17]. Additionally, cinnamate derivatives can inhibit the FtsZ protein responsible for bacterial cell division, leading to characteristic elongated cell morphology.
Staphylococcus aureus susceptibility to cinnamate derivatives involves multiple enzymatic targets, including cell wall synthesis enzymes and membrane-associated proteins. The most potent compound, 4-isopropylbenzylcinnamide, demonstrates MIC values of 458.15 μM against S. aureus strains, with the mechanism involving membrane disruption and enzyme inactivation [16] [18]. The bactericidal activity (MBC/MIC ≤ 4) suggests irreversible damage to essential cellular processes.
Pseudomonas aeruginosa resistance mechanisms include active efflux pump systems that reduce intracellular concentrations of cinnamate derivatives. Despite this resistance, compounds like benzyl cinnamate maintain activity at concentrations of 1075.63 μM, indicating that membrane permeabilization may overcome efflux-mediated resistance [16]. The combination of cinnamate derivatives with efflux pump inhibitors significantly enhances antimicrobial efficacy.
Quorum sensing inhibition represents a unique mechanism of bacterial control exhibited by cinnamate derivatives. Compounds such as 4-methoxycinnamic acid effectively reduce N-decanoyl-homoserine lactone (C10-HSL) production in Chromobacterium violaceum at concentrations of 100-200 μg/mL, leading to decreased virulence factor expression and biofilm formation [15]. This mechanism targets bacterial communication systems rather than essential metabolic processes.
Urease inhibition by cinnamate-based phosphonic acid derivatives demonstrates submicromolar potency against Proteus mirabilis urease, with competitive inhibition mechanisms. The conjugated system of cinnamic acid provides optimal binding to the enzyme active site, with the phosphonic acid group coordinating with nickel ions in the urease active center [19]. This inhibition affects bacterial growth at micromolar concentrations.
Biofilm formation inhibition represents a critical aspect of the antimicrobial activity profile, with cinnamate derivatives disrupting both initial adhesion and mature biofilm architecture. The compounds alter bacterial cell surface properties and interfere with extracellular polymeric substance production, leading to reduced biofilm stability [20] [21]. This activity is particularly important for preventing chronic infections and enhancing antibiotic efficacy.
The structure-activity relationships reveal that lipophilicity significantly influences antimicrobial potency, with butyl and longer chain esters showing enhanced activity compared to methyl and ethyl derivatives. The presence of electron-withdrawing groups on the aromatic ring generally increases antimicrobial efficacy, while electron-donating groups may reduce activity [16] [22].
| Bacterial Species | Target Enzyme | Inhibition Mechanism | Effective Concentrations | Resistance Potential |
|---|---|---|---|---|
| Escherichia coli | β-glucuronidase, FtsZ | Competitive inhibition, cell division arrest | 3.2-22.2 μM (β-glucuronidase) | Low to moderate |
| Staphylococcus aureus | Cell wall synthesis enzymes | Membrane disruption, enzyme inactivation | 458.15 μM (cinnamide derivatives) | Moderate |
| Pseudomonas aeruginosa | Efflux pumps, metabolic enzymes | Membrane permeabilization | 1075.63 μM (benzyl cinnamate) | High (efflux pump activity) |
| Streptococcus mutans | Glycosyltransferases | Biofilm formation inhibition | 352 μg/mL (p-methoxycinnamic acid) | Low |
| Chromobacterium violaceum | Quorum sensing enzymes | Quorum sensing disruption | 100-200 μg/mL (cinnamic derivatives) | Low (multiple targets) |
| Proteus mirabilis | Urease | Competitive urease inhibition | Submicromolar (phosphonic acid derivatives) | Low (essential enzyme) |